![molecular formula C19H18FNO3 B2998712 1-[3-(1,3-Benzodioxol-5-yl)pyrrolidin-1-yl]-2-(2-fluorophenyl)ethanone CAS No. 1790297-31-2](/img/structure/B2998712.png)
1-[3-(1,3-Benzodioxol-5-yl)pyrrolidin-1-yl]-2-(2-fluorophenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-[3-(1,3-Benzodioxol-5-yl)pyrrolidin-1-yl]-2-(2-fluorophenyl)ethanone” is a chemical compound with the molecular formula C16H17NO3 . It is also known by other names such as Pyrrolidine, 1-piperoyl-, (E,E)-; Piperylin; Piperyline; Trichostachin; Trichostachine .
Molecular Structure Analysis
The molecular structure of this compound can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure can be viewed using specific software . The IUPAC Standard InChIKey for this compound is GQIJYUMTOUBHSH-IJIVKGSJSA-N .Physical And Chemical Properties Analysis
The compound has a molecular weight of 271.3111 . Other physical and chemical properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume are not specified in the available resources .Aplicaciones Científicas De Investigación
Synthesis and Crystallographic Analysis
Synthesis and Structural Characterization : Compounds with structural similarities to "1-[3-(1,3-Benzodioxol-5-yl)pyrrolidin-1-yl]-2-(2-fluorophenyl)ethanone" have been synthesized through multi-step substitution reactions. These processes involve confirming the structures via FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. This approach is crucial for developing boric acid ester intermediates with benzene rings, highlighting the importance of detailed structural analysis in chemical synthesis (Huang et al., 2021).
Density Functional Theory (DFT) Studies : DFT calculations complement crystallographic analysis by optimizing molecular structures to match those determined by X-ray diffraction. The molecular electrostatic potential and frontier molecular orbitals are investigated to reveal physicochemical properties, offering insights into electronic structures and reactivity (Huang et al., 2021).
Applications in Material Science
- Conducting Polymers : Related compounds have been used to synthesize conducting polymers with applications in electronic devices. The polymers' electrical conductivity, thermal stability, and responsiveness to environmental changes like temperature and humidity demonstrate their utility in developing advanced materials (Pandule et al., 2014).
Catalytic and Synthetic Applications
- Catalytic Behaviors and Synthetic Methods : Studies have developed versatile synthetic routes for creating complex molecules, including pyrazolopyridines and other fused pyridine systems. These methods highlight the compound's role in facilitating the construction of molecules with potential pharmaceutical applications (Almansa et al., 2008).
Theoretical and Experimental Chemistry
- Molecular Docking Studies : Theoretical studies, including molecular docking, are vital for predicting the interaction of similar compounds with biological targets. This approach can identify potential therapeutic applications and guide the design of drug candidates with improved efficacy (Mary et al., 2015).
Propiedades
IUPAC Name |
1-[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-(2-fluorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO3/c20-16-4-2-1-3-14(16)10-19(22)21-8-7-15(11-21)13-5-6-17-18(9-13)24-12-23-17/h1-6,9,15H,7-8,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRTHQVBBVQGYMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC3=C(C=C2)OCO3)C(=O)CC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(2-fluorophenyl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 3-(3-carbamoylphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate](/img/structure/B2998629.png)
![methyl 2-{[(1E)-2-{[(ethoxycarbonyl)amino]carbonyl}-3-oxobut-1-en-1-yl]amino}thiophene-3-carboxylate](/img/structure/B2998630.png)
![2-Chloro-1-[4-(2,3-dihydro-1H-inden-5-yl)piperazin-1-yl]ethanone](/img/structure/B2998634.png)
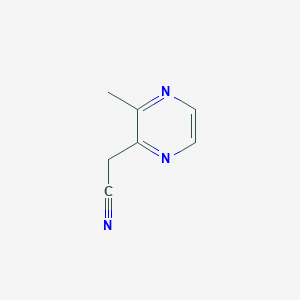
![N-(1,3-benzodioxol-5-yl)-2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetamide](/img/structure/B2998636.png)
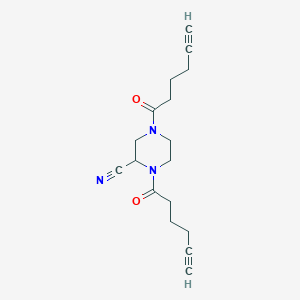
![N-(4-cyanophenyl)-2-((3-isopentyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2998638.png)
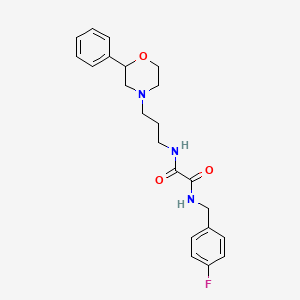
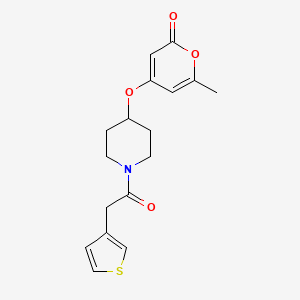
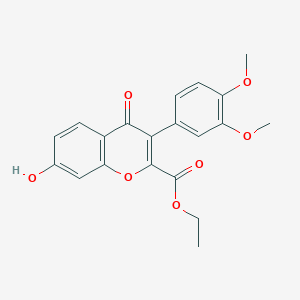
![Tert-butyl 4-[4-[[(2-chloroacetyl)amino]methyl]oxan-4-yl]piperidine-1-carboxylate](/img/structure/B2998646.png)
![[5-(oxolan-3-yl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride](/img/structure/B2998648.png)
![2-Ethoxy-6-({[2-(trifluoromethyl)phenyl]amino}methyl)phenol](/img/structure/B2998651.png)
![5-Chloro-N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-2-methoxybenzamide](/img/structure/B2998652.png)